3-Methyleneazetidin-2-one
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Overview
Description
3-Methyleneazetidin-2-one is a unique heterocyclic compound featuring a four-membered ring with a methylene group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyleneazetidin-2-one can be achieved through various methods. One common approach involves the reaction of α-ketoamides with sulfonylhydrazones, followed by the Shapiro reaction . Another method includes the use of 1-lithiooxy-1-lithio-amino-allene derivatives or lithium phenyl-ethynolate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and catalytic reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methyleneazetidin-2-one undergoes various chemical reactions, including nucleophilic ring-opening reactions, multicomponent reactions, cycloadditions, and transition-metal-catalyzed reactions .
Common Reagents and Conditions:
Nucleophilic Ring-Opening Reactions: These reactions often involve nucleophiles such as amines or alcohols under mild conditions.
Cycloadditions: These reactions typically require the presence of a catalyst, such as a transition metal, to facilitate the formation of larger ring systems.
Multicomponent Reactions: These reactions involve multiple reactants coming together in a single reaction vessel, often under mild conditions, to form complex products.
Major Products Formed: The major products formed from these reactions include various substituted azetidines and other heterocyclic compounds, which can be further functionalized for specific applications .
Scientific Research Applications
3-Methyleneazetidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyleneazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Methyleneaziridines: These compounds also feature an exocyclic C–C double bond on a three-membered ring and are used in organic synthesis.
Azetidine-2-ones: These compounds are structurally similar but lack the methylene group, leading to different chemical properties and applications.
Uniqueness: 3-Methyleneazetidin-2-one stands out due to its unique combination of a four-membered ring and a methylene group, which imparts distinct reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C4H5NO |
---|---|
Molecular Weight |
83.09 g/mol |
IUPAC Name |
3-methylideneazetidin-2-one |
InChI |
InChI=1S/C4H5NO/c1-3-2-5-4(3)6/h1-2H2,(H,5,6) |
InChI Key |
WGGBNFPFDAICPR-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CNC1=O |
Origin of Product |
United States |
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